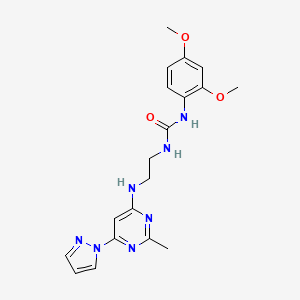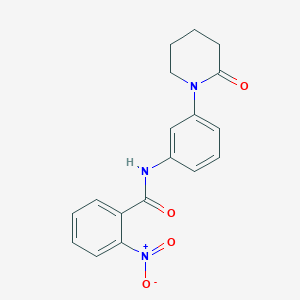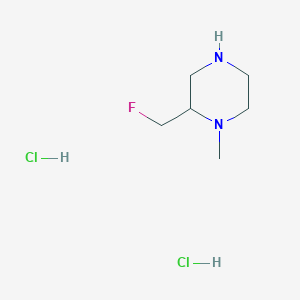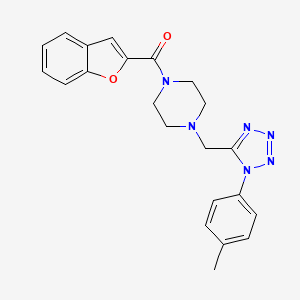![molecular formula C21H28N2O4S2 B2487720 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946227-26-5](/img/structure/B2487720.png)
4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis pathways for this exact compound may not be widely documented, general methods for synthesizing similar compounds involve reactions like cycloadditions, functional group transformations, and the use of organometallic reagents. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, showcasing the versatility of sulfonamide groups in synthesis processes (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by their distinctive functional groups, which significantly influence their chemical behavior and interactions. Crystal structure analysis, such as that performed on similar sulfonamide compounds, reveals intricate details about molecular geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's stability and reactivity (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, reflecting their utility in organic synthesis and potential pharmaceutical applications. Their reactivity can be explored through the synthesis of caged compounds, demonstrating the functional versatility of the sulfonamide group (Aoki et al., 2008). Additionally, the synthesis of N-(Boc) nitrone equivalents from tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates exemplifies the chemical transformations that these compounds can undergo, providing valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are intrinsically linked to their molecular structure. The extensive π–π interactions and hydrogen bonding, as observed in related compounds, play a critical role in determining these properties (Balu & Gopalan, 2013).
Applications De Recherche Scientifique
Chemical Properties and Synthesis
4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is part of a broader class of compounds known for their complex chemical structures and potential for various applications in chemistry and biochemistry. For instance, copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds related to 4-tert-butylbenzenesulfonamide, have been studied for their potential as chemical nucleases. These complexes exhibit unique coordination compounds with CuL2 stoichiometry and have been characterized by spectroscopic methods, including EPR measurements. They act as chemical nucleases in the presence of ascorbate/H2O2, with reactive oxygen species being the hydroxyl and the singlet oxygen-like species (Macías et al., 2006).
Pharmaceutical Research
In the realm of pharmaceutical research, the synthesis and pro-apoptotic effects of new sulfonamide derivatives have been explored, focusing on their potential in activating p38/ERK phosphorylation in cancer cells. These studies involve compounds bearing the sulfonamide fragment, which have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely by the activation of p38 (Cumaoğlu et al., 2015).
Material Science and Catalysis
Another area of application involves the use of tert-butyl hydroperoxide in the synthesis of 3-arylsulfonylquinoline derivatives, highlighting a method for the synthesis of these compounds through a sulfonylation-cyclization-aromatization process. This offers a straightforward route for the formation of C-S bonds and quinoline rings in one step, which is significant for the development of pharmaceutical drugs and materials science (Zhang et al., 2016).
Analytical and Structural Chemistry
The synthesis and crystal structure of compounds related to 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, have been investigated to understand their molecular structures and potential interactions. These studies provide insights into their extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, which are crucial for their reactivity and potential applications in catalysis and material synthesis (Balu & Gopalan, 2013).
Propriétés
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-8-11-18(15-20(16)23)22-29(26,27)19-12-9-17(10-13-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECXWCHDAWLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)


![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)